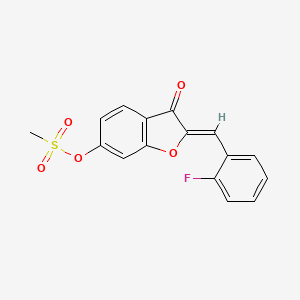

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

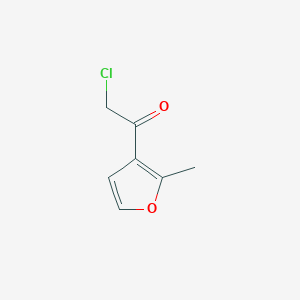

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, also known as FOBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOBS is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

A study developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process is significant for the synthesis of compounds related to (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (Yuanyuan An, D. Zheng, & Jie Wu, 2014).

Another research describes a new process for preparing 1,2-benzisoxazole-3-methanesulfonates, crucial intermediates in the synthesis of compounds like the one (V. Arava, Udaya Bhaskara Rao Siripalli, V. Nadkarni, & Rajendiran Chinnapillai, 2007).

Research on the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates provides insights into the chemical behavior of similar compounds (Xuefeng Wang, Tong Liu, D. Zheng, Qian Zhong, & Jie Wu, 2017).

Analytical Studies

A study on the methanesulfonic acid catalyzed reaction of certain compounds with glycerol, producing various methanesulfonates, offers insights into the reaction mechanisms that might be relevant for the compound (S. Upadhyaya, Frank S. Davis, J. Lee, K. Zaw, L. Bauer, & N. E. Heimer, 1997).

The study of zinc methanesulfonate complexes through thermogravimetric analysis and differential scanning calorimetry provides a perspective on the thermal behavior of methanesulfonate-related compounds (V. R. Silveira, A. Pedrosa, H. K. Souza, M. Batista, A. O. Silva, & D. Melo, 2004).

Reaction Mechanisms

Exploration of the Arbuzov rearrangement in the reactions of dimethyl sulfite with diorganotin oxides, leading to the synthesis of methoxydiorganotin methanesulfonates, can provide valuable understanding of complex organic reactions related to methanesulfonates (S. P. Narula, Sukhjeevan Kaur, R. Shankar, S. Verma, P. Venugopalan, Sur Sharma, & R. Chadha, 1999).

Investigation into the reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, sheds light on potential pathways for the synthesis of related compounds (J. Mérour & F. Cossais, 1991).

Research on the oxidation of o-nitrotoluene by Cerium(IV) methanesulfonate in aqueous methanesulfonic acid provides insights into the oxidation mechanisms which may be relevant for understanding the chemical properties of the compound (J. Lozar & A. Savall, 1995).

Fluorescence and Photophysical Studies

- A study on the synthesis of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans, including their fluorescence properties, can provide useful information for the development of fluorescent probes and related applications (Mahmoud Abdul-Aziz, J. Auping, & M. Meador, 1995).

Propiedades

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJHMDAXDKCPOC-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)

![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)

![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)